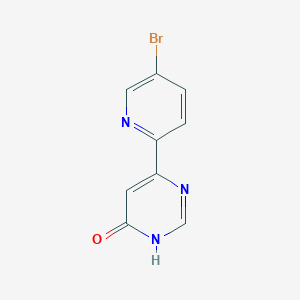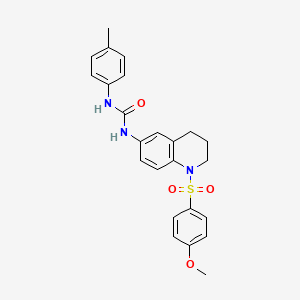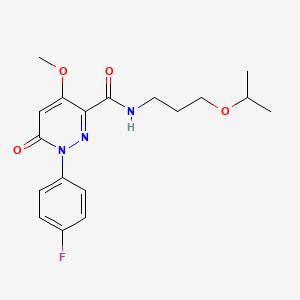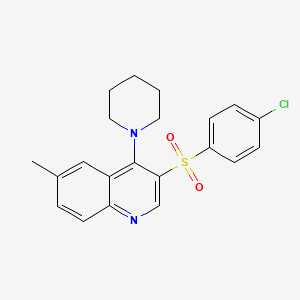
4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds includes a pyridine ring attached to various functional groups . The exact molecular structure of “4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one” is not specified in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a white to light yellow color and a powder form. They have a melting point of 86°C to 93°C .科学的研究の応用
Tautomeric Forms and Crystal Structures
Pyrimidin-4-one derivatives, including 4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one, have been studied for their ability to adopt different tautomeric forms in crystals, influencing hydrogen bonding patterns. This has implications for understanding the molecular structure and behavior in pharmaceutical applications (Gerhardt & Bolte, 2016).
Coordination Chemistry and Polymer Formation
Research on compounds related to this compound, like pyrimidin-5-yl-derivatives, has shown selective coordination to zinc(II) ions. This forms the basis for creating coordination polymers with potential applications in materials science and catalysis (Klein et al., 2014).
Antibacterial Applications
Derivatives of pyrimidin-4-yl, closely related to the compound , have been synthesized and evaluated for their antibacterial properties, demonstrating potential as antimicrobial agents (Afrough et al., 2019).
Synthesis Techniques
Studies have shown the effective synthesis of related pyrimidin-4-one derivatives using modern techniques like microwave and ultrasound, enhancing the efficiency and selectivity of these processes. This is crucial for pharmaceutical and chemical manufacturing (Lahsasni, 2013).
Novel Pyridine Derivatives and Biological Activities
Research into novel pyridine derivatives, synthesized via Suzuki cross-coupling reactions involving similar compounds, has explored their potential biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-(5-bromopyridin-2-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-6-1-2-7(11-4-6)8-3-9(14)13-5-12-8/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGMRDLKWXQUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone](/img/structure/B2417542.png)
![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)

![N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2417546.png)
![N-(1-Cyanocyclohexyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2417548.png)

![N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide](/img/structure/B2417550.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2417553.png)



![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2417558.png)

![N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride](/img/structure/B2417565.png)